An In-depth Technical Guide to 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid. As a substituted thiophene, this compound represents a valuable, yet currently under-documented, building block for researchers in medicinal chemistry and materials science. Thiophene derivatives are privileged scaffolds in drug discovery, known for their diverse biological activities.[1][2][3] This guide synthesizes information from related compounds to present a scientifically grounded perspective on the title compound's characteristics and utility. All properties and spectroscopic data for the title compound are predicted based on established chemical principles and data from analogous structures, as direct experimental data is not currently available in the public domain.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and electronic materials.[4][5] The thiophene ring is considered a bioisostere of the benzene ring, offering similar aromatic character while possessing unique electronic properties and metabolic pathways.[3] This has led to the incorporation of thiophene moieties into a multitude of approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1] The specific substitution pattern of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, featuring a reactive bromine atom, a lipophilic methyl group, and a carboxylic acid side chain, presents a trifecta of functional handles for further chemical modification, making it a promising intermediate for the synthesis of novel bioactive molecules.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid can be envisioned in a three-step sequence starting from the commercially available 2-methylthiophene. The proposed pathway involves a Friedel-Crafts acylation, a Wolff-Kishner reduction, and a regioselective bromination.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Friedel-Crafts Acylation
The synthesis commences with the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride.[3][6] This electrophilic aromatic substitution is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[7] The reaction proceeds via the formation of an acylium ion from succinic anhydride, which then attacks the electron-rich thiophene ring.[8][9] The electron-donating methyl group at the 5-position and the ring sulfur atom direct the acylation to the 2-position, leading to the formation of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
Add a solution of 2-methylthiophene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Wolff-Kishner Reduction
The carbonyl group of the keto-acid intermediate is subsequently reduced to a methylene group using the Wolff-Kishner reduction.[3][6] This reaction is carried out under basic conditions using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol. This method is particularly suitable as it avoids the acidic conditions of a Clemmensen reduction, which could potentially lead to side reactions with the thiophene ring.
Experimental Protocol:
-
Combine 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid (1.0 equivalent), potassium hydroxide (4.0 equivalents), and hydrazine hydrate (3.0 equivalents) in ethylene glycol.
-
Heat the mixture to 120-140 °C for 2-3 hours, allowing water and excess hydrazine to distill off.
-
Increase the temperature to 190-200 °C and reflux for an additional 4-6 hours, until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Step 3: Regioselective Bromination
The final step is the bromination of 4-(5-methylthiophen-2-yl)butanoic acid. The thiophene ring is activated towards electrophilic substitution by the electron-donating methyl and alkyl substituents. The 5-position is occupied by the methyl group, and the 2-position by the butanoic acid side chain. Therefore, electrophilic attack is directed to the available 3- or 4-positions. The 2-alkyl group is a stronger activator than the 5-methyl group for the adjacent 3-position. Consequently, bromination with N-Bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF) is expected to regioselectively yield the desired 3-bromo isomer.
Experimental Protocol:
-
Dissolve 4-(5-methylthiophen-2-yl)butanoic acid (1.0 equivalent) in DMF at room temperature.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution. The reaction is typically exothermic and should be monitored.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove DMF, and dry under vacuum.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid. These values are estimated based on the known properties of structurally related compounds such as 4-(2-thienyl)butyric acid and its derivatives.[10][11][12]
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁BrO₂S |
| Molecular Weight | 263.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 75-85 °C |
| Boiling Point | >350 °C (decomposes) |
| pKa | ~4.5 |
| LogP | ~3.2 |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. |
Chemical Reactivity and Potential Applications
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is a versatile intermediate for further synthetic transformations.
Caption: Key reaction pathways for derivatization.
-
The Bromine Atom: The C-Br bond at the 3-position of the thiophene ring is a key site for functionalization. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of aryl, heteroaryl, or vinyl groups.[13][14] Furthermore, it can be converted into an organometallic reagent through lithium-halogen exchange or Grignard reagent formation, which can then react with a wide range of electrophiles.[15]
-
The Carboxylic Acid Group: The butanoic acid side chain provides a handle for forming esters, amides, and acid chlorides. These derivatives are common in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding. The carboxylic acid can also be reduced to the corresponding primary alcohol, opening up another avenue for derivatization.
-
The Thiophene Ring: While already substituted, the remaining C-H bond at the 4-position could potentially undergo further functionalization, although this would likely require harsh conditions or specific directing groups.
Given its structural features, this compound is an excellent candidate for building libraries of novel compounds for screening in various drug discovery programs, particularly in areas where thiophene-containing molecules have shown promise, such as oncology, inflammation, and infectious diseases.[3]
Predicted Spectroscopic Data
The following spectroscopic data are predicted and would be crucial for the characterization of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid.
¹H NMR Spectroscopy
-
Aromatic Proton (s, 1H): A singlet is expected for the single proton on the thiophene ring at the 4-position. The chemical shift would likely be in the range of δ 6.8-7.2 ppm.
-
Aliphatic Protons (m, 6H): The butanoic acid chain would show three distinct signals. A triplet at ~δ 2.8-3.0 ppm for the two protons adjacent to the thiophene ring, a multiplet (sextet) at ~δ 2.0-2.2 ppm for the central two protons, and a triplet at ~δ 2.3-2.5 ppm for the two protons adjacent to the carboxylic acid group.
-
Methyl Protons (s, 3H): A singlet for the methyl group protons at the 5-position, expected around δ 2.4-2.6 ppm.
-
Carboxylic Acid Proton (s, 1H): A broad singlet for the acidic proton, typically observed above δ 10 ppm, and its presence can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy
-
Carboxylic Acid Carbon: δ 175-180 ppm.
-
Thiophene Ring Carbons: Four signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine (C3) would be expected at a lower field (more deshielded) than the other ring carbons.
-
Aliphatic Carbons: Three signals for the butanoic acid chain carbons, typically in the range of δ 25-35 ppm.
-
Methyl Carbon: A signal for the methyl group carbon around δ 15-20 ppm.
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns for thiophene derivatives would be expected.[2][16][17][18]
-
Molecular Ion (M⁺): m/z 262 and 264.
-
Major Fragments:
-
Loss of the bromine atom ([M-Br]⁺).
-
Alpha-cleavage of the butanoic acid side chain.
-
McLafferty rearrangement involving the carboxylic acid group.
-
Cleavage of the entire butanoic acid side chain.
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the absorption bands of its functional groups.[19][20][21][22][23]
-
O-H Stretch: A broad band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C-H Stretch (aromatic): A weak band around 3100 cm⁻¹.
-
C-H Stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.
-
C=C Stretch (thiophene ring): Absorptions in the 1400-1550 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.
Conclusion
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, while not extensively documented, represents a highly valuable and versatile building block for synthetic and medicinal chemistry. This guide has outlined a robust and logical synthetic route, predicted its key physicochemical and spectroscopic properties, and discussed its potential for further chemical modification. The strategic placement of its functional groups offers multiple avenues for creating diverse molecular architectures, making it a compound of significant interest for researchers aiming to develop novel therapeutic agents and functional materials. The predictive nature of the data presented herein provides a strong foundation for initiating experimental work on this promising chemical entity.
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